molecular formula C18H23N3O B8054949 Bizine

Bizine

Cat. No.: B8054949
M. Wt: 297.4 g/mol
InChI Key: NTJQPAASNHXPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bizine is a phenelzine analog that acts as a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1). This compound has shown significant potential in modulating histone methylation in cancer cells and exhibits neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bizine can be synthesized through a multi-step process involving the reaction of phenelzine with various reagents to introduce the desired functional groups. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Bizine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce various oxidized derivatives, while reduction may yield different reduced forms .

Scientific Research Applications

Bizine has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of lysine-specific demethylase 1 (LSD1) and its effects on histone methylation.

    Biology: Investigated for its role in modulating gene expression and epigenetic regulation.

    Medicine: Explored for its potential therapeutic applications in cancer treatment and neuroprotection.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting LSD1

Mechanism of Action

Bizine exerts its effects by selectively inhibiting lysine-specific demethylase 1 (LSD1). This inhibition leads to the modulation of histone methylation, which in turn affects gene expression and cellular processes. The molecular targets and pathways involved include the demethylation of histone H3 lysine 4 (H3K4) and the regulation of various genes associated with cancer and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bizine

This compound is unique in its high selectivity for lysine-specific demethylase 1 (LSD1) over other enzymes such as monoamine oxidase A and B. This selectivity makes it a valuable tool for studying the specific inhibition of LSD1 and its effects on histone methylation and gene expression .

Biological Activity

Bizine, a synthetic compound classified as a phenelzine analogue, has garnered attention for its significant biological activities, particularly in the fields of cancer research, neuroprotection, and epigenetics. This article explores the various biological activities of this compound, supported by research findings, case studies, and data tables.

  • Chemical Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 297.39 g/mol
  • CAS Number : 1591932-50-1
  • Inhibition Constant (K_i) : 59 nM (indicating its potency as an LSD1 inhibitor)

This compound primarily functions by inhibiting lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histones. This inhibition affects gene expression and chromatin structure, leading to various biological outcomes.

1. Cancer Research

This compound's role as an LSD1 inhibitor has been extensively studied in cancer cells. It has been shown to:

  • Induce Histone Modifications : In LNCaP prostate cancer cells, this compound induces bulk histone H3K4 dimethylation at an effective concentration (EC50) of approximately 2 µM. This modification is associated with enhanced transcriptional activation of tumor suppressor genes.
  • Cell Proliferation : Studies indicate that this compound reduces proliferation rates in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

2. Neuroprotective Effects

This compound exhibits protective effects on neuronal cells under oxidative stress conditions:

  • Oxidative Stress Research : In experimental setups where neurons are exposed to oxidative stress, this compound has been shown to mitigate neuronal damage, indicating its potential application in treating neurodegenerative diseases such as Parkinson's disease.

3. Epigenetic Modulation

As an LSD1 inhibitor, this compound plays a crucial role in epigenetic regulation:

  • Histone Methylation : By modulating bulk histone methylation, this compound influences gene expression patterns critical for various biological processes. ChIP-seq experiments have demonstrated that the methylation patterns induced by this compound overlap significantly with those altered in LSD1-deficient cells .

Table 1: Summary of Research Findings on this compound

Study FocusMethodologyKey Findings
Cancer Cell LinesTreatment with this compoundInduced H3K4me2; reduced cell proliferation rates
NeuroprotectionNeuronal exposure to oxidative stressMitigated neuronal damage; potential application in neurodegenerative diseases
Epigenetic ModulationChIP-seq analysisSignificant overlap in methylation patterns with LSD1–/– cells
Hepatitis C ResearchPre-treatment with this compound before HCV infectionIncreased HCV replication; involvement of LSD1 in antiviral mechanisms

Neurological Research

This compound is utilized as a fluorescent probe for detecting fibrillar aggregates of α-synuclein (αS), which are characteristic of Parkinson’s disease. The compound's electronic properties allow for selective binding to these aggregates over soluble proteins.

Hepatitis C Viral Infection

Research indicates that inhibiting LSD1 with this compound can influence the outcome of Hepatitis C virus (HCV) infection. By enhancing HCV replication in vitro, it has been suggested that LSD1 plays a role in antiviral mechanisms through demethylation processes that activate interferon-induced proteins.

Properties

IUPAC Name

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJQPAASNHXPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bizine
Reactant of Route 2
Reactant of Route 2
Bizine
Reactant of Route 3
Bizine
Reactant of Route 4
Reactant of Route 4
Bizine
Reactant of Route 5
Reactant of Route 5
Bizine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.